[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
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Overview
Description
[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic compound that features a piperazine ring, an ethoxycarbonyl group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced by reacting the piperazine derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Coupling with Phenylaminoacetic Acid: The final step involves coupling the ethoxycarbonyl piperazine derivative with phenylaminoacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a subject of interest in drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activity against certain diseases or conditions, making them valuable in the development of new treatments.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- [{2-[4-(Methoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
- [{2-[4-(Butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
Uniqueness
[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(N-[2-(4-ethoxycarbonylpiperazin-1-yl)-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-2-25-17(24)19-10-8-18(9-11-19)15(21)12-20(13-16(22)23)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXJFPBHDUBIER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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